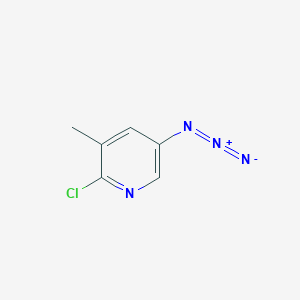
5-Azido-2-chloro-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-2-chloro-3-methylpyridine is an organic compound with the molecular formula C6H5ClN4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an azido group (-N3) at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-chloro-3-methylpyridine typically involves the introduction of the azido group to a pre-formed 2-chloro-3-methylpyridine. One common method involves the reaction of 2-chloro-3-methylpyridine with sodium azide (NaN3) in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group, typically a halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, improved catalysts, and solvent recycling techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-2-chloro-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4 in anhydrous ether.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC) or without a catalyst (SPAAC) for strain-promoted reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Amino-2-chloro-3-methylpyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
5-Azido-2-chloro-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, including inhibitors and ligands for various biological targets.
Materials Science: It can be incorporated into polymers and other materials to introduce azido functionality, which can be further modified through click chemistry.
Mecanismo De Acción
The mechanism of action of 5-Azido-2-chloro-3-methylpyridine depends on the specific chemical reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations, such as forming amides or imines.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.
5-Azido-2-chloropyridine: Similar structure but lacks the methyl group, which can influence its reactivity and steric properties.
5-Azido-3-methylpyridine: Lacks the chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
5-Azido-2-chloro-3-methylpyridine is unique due to the combination of the azido, chloro, and methyl groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H5ClN4 |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
5-azido-2-chloro-3-methylpyridine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(10-11-8)3-9-6(4)7/h2-3H,1H3 |
Clave InChI |
VZWYBKBOVYRNLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


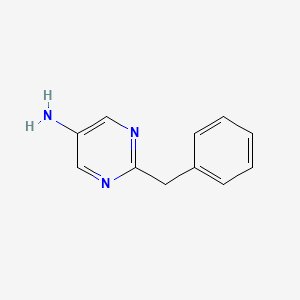
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
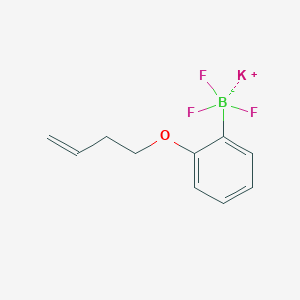
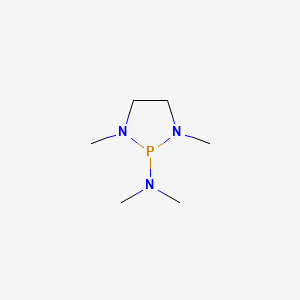
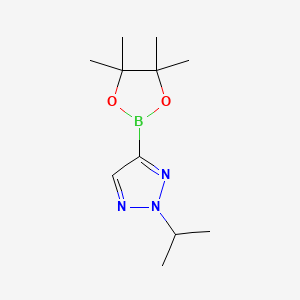
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
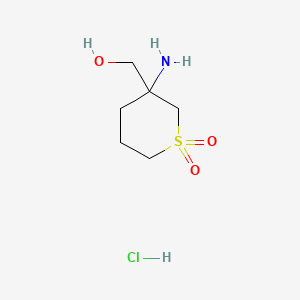
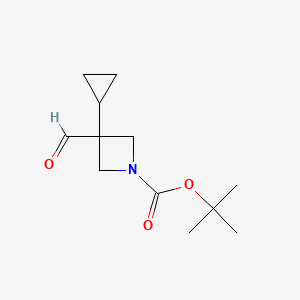
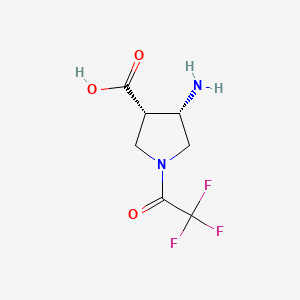

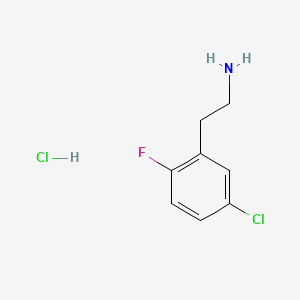
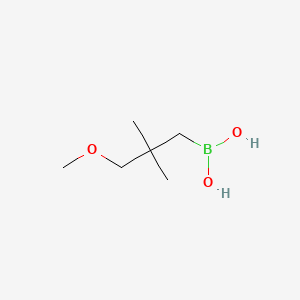
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
![2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B15297014.png)
